molecular formula C12H16BrNO2S B1446169 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)pyrrolidine CAS No. 1704066-95-4

1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)pyrrolidine

Cat. No.: B1446169
CAS No.: 1704066-95-4
M. Wt: 318.23 g/mol
InChI Key: GSEWGRSKHHWQAX-UHFFFAOYSA-N
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Description

1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)pyrrolidine is a chemical compound with the molecular formula C₁₂H₁₆BrNO₂S and a molecular weight of 318.23 g/mol . This compound is characterized by the presence of a pyrrolidine ring attached to a sulfonyl group, which is further connected to a 4-bromo-2,6-dimethylphenyl moiety. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Properties

IUPAC Name

1-(4-bromo-2,6-dimethylphenyl)sulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2S/c1-9-7-11(13)8-10(2)12(9)17(15,16)14-5-3-4-6-14/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEWGRSKHHWQAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)N2CCCC2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301211227
Record name Pyrrolidine, 1-[(4-bromo-2,6-dimethylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301211227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704066-95-4
Record name Pyrrolidine, 1-[(4-bromo-2,6-dimethylphenyl)sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704066-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolidine, 1-[(4-bromo-2,6-dimethylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301211227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)pyrrolidine typically involves the reaction of 4-bromo-2,6-dimethylbenzenesulfonyl chloride with pyrrolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing, and implementing purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate.

Major Products

    Substitution Reactions: Products will vary depending on the nucleophile used.

    Coupling Reactions: Biaryl compounds or other coupled products.

Scientific Research Applications

1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)pyrrolidine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)pyrrolidine involves its interaction with specific molecular targets, which can vary depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophilic center, while the pyrrolidine ring can provide steric and electronic effects that influence binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a brominated aromatic ring and a sulfonyl-pyrrolidine moiety. This structure imparts distinct chemical properties, making it valuable in various synthetic and research applications.

Biological Activity

1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a sulfonyl group and a brominated aromatic system. Its chemical formula is C13H16BrNOSC_{13}H_{16}BrNOS. The sulfonyl group is known for its electrophilic properties, which may facilitate interactions with biological targets.

This compound interacts with specific molecular targets, including enzymes and receptors. The sulfonyl group can act as an electrophilic center, while the pyrrolidine ring contributes steric and electronic effects that influence binding affinity and selectivity. This interaction can modulate the activity of various biological pathways, making it a candidate for drug discovery.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activities. For instance, pyrrolidine derivatives have shown effectiveness against Gram-positive bacteria, with some demonstrating potent anti-biofilm properties. A study highlighted that pyrrolidine-based compounds displayed low Minimum Biofilm Eradication Concentration (MBEC) to Minimum Inhibitory Concentration (MIC) ratios, suggesting their efficacy in disrupting established bacterial biofilms .

Neurotransmitter Interaction

Compounds structurally similar to this compound have been investigated for their potential to interact with neurotransmitter receptors. This interaction may influence pathways related to mood regulation and sleep disorders. Further research is needed to elucidate the precise effects of this compound on neurotransmitter systems .

Research Findings and Case Studies

StudyFindings
Antimicrobial Activity Demonstrated significant reduction in biofilm formation in bacterial cultures at low concentrations .
Antitumor Potential Related compounds showed cytotoxic effects against various cancer cell lines .
Neurotransmitter Interaction Suggested potential influence on mood regulation pathways; further studies required for validation .

Applications in Drug Discovery

This compound is being explored as a lead compound in drug development due to its diverse biological activities. Its ability to interact with multiple biological targets makes it a promising candidate for developing new therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)pyrrolidine
Reactant of Route 2
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1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)pyrrolidine

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